(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine |
InChI |
InChI=1S/C8H15N/c1-8(2)6-3-5(9)4-7(6)8/h5-7H,3-4,9H2,1-2H3/t5?,6-,7+ |
InChI Key |
ZNJOPSPFBKRYLQ-DGUCWDHESA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C |
Canonical SMILES |
CC1(C2C1CC(C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Amine Introduction: The introduction of the amine group can be accomplished through reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The rigid bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Related Bicyclic Amines
- (1R,3r,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride: A diastereomer differing in the configuration at the 3-position. The (1R,3S,5S) isomer is prioritized in drug synthesis due to its compatibility with enzymatic catalysis (e.g., monoamine oxidase AtMAON-M12), which achieves >99.9% enantiomeric excess (ee) without requiring racemic resolution . In contrast, traditional chemical synthesis of isomers like (1R,3r,5S) may yield lower ee values (~95%) .
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester: A key intermediate for narlaprevir. This derivative is synthesized via enzymatic oxidation, achieving 60.5% total yield, compared to the parent amine’s 59% yield in multi-step chemical routes .
Fluorinated Derivatives
- (1R,3s,5S)-6,6-Difluoro-N-methylbicyclo[3.1.0]hexan-3-amine hydrochloride: Replacing methyl groups with fluorine at the 6,6-positions increases electronegativity and lipophilicity (logP ~1.5 vs. However, the difluoro analog requires additional steps for fluorination, reducing overall yield (87% for the carboxylic acid precursor) .
Bicyclo[3.1.1]heptane Analogs
- (1R,2R,3R,5S)-N-((2-Cyclohexyl-5-methyloxazol-4-yl)methyl)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine : A pinane-derived compound with a larger bicyclo[3.1.1]heptane framework. The additional methyl group at the 2-position and oxazole substituent enhance steric bulk, reducing metabolic clearance but complicating synthesis (59% yield) .
Pharmacologically Active Derivatives
- LY3020371 (mGlu2/3 antagonist) : Contains a bicyclo[3.1.0]hexane core with hydroxy and sulfanylmethyl substituents. The difluorophenyl group increases receptor affinity (IC₅₀ <10 nM), whereas the dimethylamine in (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine is tailored for covalent binding in protease inhibitors .
Data Tables
Table 2. Physicochemical Properties
*Predicted values based on analogous structures.
Biological Activity
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine
- Molecular Formula : CHN
- Molecular Weight : 127.21 g/mol
- CAS Number : 16613-81-3
The compound features a bicyclic structure that contributes to its unique biological activity profile.
Research indicates that (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine may interact with various biological targets:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways.
- Antimicrobial Activity : Some derivatives of bicyclic amines have demonstrated antibacterial properties against strains such as Staphylococcus aureus, indicating potential use in treating infections .
- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have shown promising results in cancer cell lines, suggesting that (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine could exhibit similar effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Cytotoxicity | Inhibitory effects on cancer cells | |
| Neurotransmitter modulation | Potential influence on dopamine levels |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI reported that derivatives of bicyclic amines showed significant bactericidal activity against Staphylococcus aureus, with some compounds exhibiting efficacy comparable to established antiseptics like Miramistin . This suggests that (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine may be a candidate for further development as an antimicrobial agent.
Case Study 2: Cytotoxic Activity
Research focusing on the cytotoxic properties of bicyclic amines revealed that certain structural modifications can enhance their effectiveness against various cancer cell lines . The findings indicate that (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine warrants investigation as an anticancer therapeutic.
Q & A
Basic: What are the common synthetic routes for (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclic structure. A key method includes:
- Step 1: Precursor activation using strong bases (e.g., LDA) or acids (e.g., H₂SO₄) to promote ring closure.
- Step 2: Optimization of reaction temperature (e.g., −78°C for base-mediated cyclization) to minimize side reactions.
- Step 3: Purification via column chromatography or crystallization to isolate enantiomerically pure forms (≥95% chiral purity) .
Yield variations (30–70%) are attributed to steric hindrance from the dimethyl groups and sensitivity to reaction conditions (e.g., solvent polarity, catalyst loading). Automated flow reactors may improve scalability .
Basic: Which spectroscopic and computational methods are most effective for structural elucidation of this bicyclic amine?
Answer:
- NMR: ¹H and ¹³C NMR distinguish stereoisomers via coupling constants (e.g., J values for axial vs. equatorial protons in the bicyclic system) .
- X-ray Crystallography: Resolves absolute configuration, particularly for hydrochloride salts, confirming (1R,3S,5S) stereochemistry .
- Chiral HPLC: Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .
- DFT Calculations: Predict stability of stereoisomers and transition states in cyclization reactions .
Advanced: How does stereochemistry impact the biological activity and receptor binding of this compound?
Answer:
The (1R,3S,5S) configuration creates a rigid, concave structure that enhances binding to enzymes or receptors (e.g., amine transporters or GPCRs). Comparative studies show:
- Bioactivity: The (1R,3S,5S) isomer exhibits 10–100x higher activity than (1S,3R,5R) in assays targeting neurotransmitter uptake inhibition .
- Molecular Docking: The dimethyl group at C6 stabilizes hydrophobic interactions, while the amine at C3 participates in hydrogen bonding .
Contradictions arise in studies where stereochemistry-dependent activity varies across cell lines, necessitating target-specific assays .
Advanced: What are the key challenges in isolating enantiomerically pure forms, and how can they be addressed?
Answer:
Challenges:
- Racemization during synthesis due to ring strain in the bicyclo[3.1.0]hexane system.
- Co-elution of stereoisomers in standard HPLC methods.
Solutions: - Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Supercritical Fluid Chromatography (SFC): Enhances separation efficiency for structurally similar isomers .
Advanced: What mechanistic insights exist regarding its interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Enzyme Inhibition: The compound acts as a competitive inhibitor of monoamine oxidases (MAOs), with Ki values in the nanomolar range. The bicyclic core mimics the transition state of substrate oxidation .
- Receptor Binding: Molecular dynamics simulations suggest the amine group forms a salt bridge with aspartate residues in serotonin transporters (SERT), while the dimethyl groups enhance lipophilic binding .
Discrepancies in binding affinities across studies may arise from differences in membrane permeability or assay pH .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Common contradictions:
- Variability in IC₅₀ values for MAO inhibition (e.g., 50 nM vs. 200 nM).
- Discrepant cytotoxicity profiles in cancer cell lines.
Resolution strategies: - Standardized Assay Conditions: Control pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites influencing results .
- Orthogonal Validation: Confirm activity across multiple assay types (e.g., enzymatic vs. cell-based) .
Advanced: How does this compound compare structurally and functionally to related bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane derivatives)?
Answer:
Advanced: What analytical techniques are critical for quantifying stability and degradation products under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS/MS: Identify degradation products (e.g., oxidation at the amine group or ring-opening).
- Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life at 25°C .
Advanced: How do salt forms (e.g., hydrochloride) influence solubility and pharmacokinetics?
Answer:
- Hydrochloride Salt: Increases aqueous solubility (from 0.1 mg/mL to 5 mg/mL) due to ion-dipole interactions .
- Free Base: Better membrane permeability in vitro but prone to precipitation in physiological buffers.
- PK Studies: The hydrochloride form shows 30% higher oral bioavailability in rodent models due to enhanced dissolution .
Advanced: What computational tools are recommended for predicting synthetic routes and optimizing reaction pathways?
Answer:
- Retrosynthesis Software: Use AI-driven platforms (e.g., Reaxys Synthesis Planner) to prioritize routes with high atom economy .
- DFT Calculations: Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to identify energy barriers .
- Machine Learning: Train models on reaction databases (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
